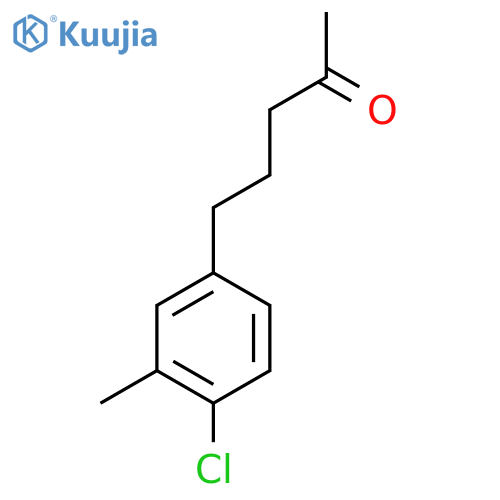Cas no 1523076-42-7 (5-(4-chloro-3-methylphenyl)pentan-2-one)

1523076-42-7 structure
商品名:5-(4-chloro-3-methylphenyl)pentan-2-one
5-(4-chloro-3-methylphenyl)pentan-2-one 化学的及び物理的性質
名前と識別子
-
- 5-(4-chloro-3-methylphenyl)pentan-2-one
- 1523076-42-7
- EN300-1283188
-
- インチ: 1S/C12H15ClO/c1-9-8-11(6-7-12(9)13)5-3-4-10(2)14/h6-8H,3-5H2,1-2H3
- InChIKey: SRPQXCATXYPTKQ-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC(=CC=1C)CCCC(C)=O
計算された属性
- せいみつぶんしりょう: 210.0811428g/mol
- どういたいしつりょう: 210.0811428g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 14
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
5-(4-chloro-3-methylphenyl)pentan-2-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1283188-2500mg |
5-(4-chloro-3-methylphenyl)pentan-2-one |
1523076-42-7 | 2500mg |
$1650.0 | 2023-10-01 | ||
| Enamine | EN300-1283188-500mg |
5-(4-chloro-3-methylphenyl)pentan-2-one |
1523076-42-7 | 500mg |
$809.0 | 2023-10-01 | ||
| Enamine | EN300-1283188-1.0g |
5-(4-chloro-3-methylphenyl)pentan-2-one |
1523076-42-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-1283188-50mg |
5-(4-chloro-3-methylphenyl)pentan-2-one |
1523076-42-7 | 50mg |
$707.0 | 2023-10-01 | ||
| Enamine | EN300-1283188-100mg |
5-(4-chloro-3-methylphenyl)pentan-2-one |
1523076-42-7 | 100mg |
$741.0 | 2023-10-01 | ||
| Enamine | EN300-1283188-10000mg |
5-(4-chloro-3-methylphenyl)pentan-2-one |
1523076-42-7 | 10000mg |
$3622.0 | 2023-10-01 | ||
| Enamine | EN300-1283188-250mg |
5-(4-chloro-3-methylphenyl)pentan-2-one |
1523076-42-7 | 250mg |
$774.0 | 2023-10-01 | ||
| Enamine | EN300-1283188-1000mg |
5-(4-chloro-3-methylphenyl)pentan-2-one |
1523076-42-7 | 1000mg |
$842.0 | 2023-10-01 | ||
| Enamine | EN300-1283188-5000mg |
5-(4-chloro-3-methylphenyl)pentan-2-one |
1523076-42-7 | 5000mg |
$2443.0 | 2023-10-01 |
5-(4-chloro-3-methylphenyl)pentan-2-one 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171
-
Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
-
Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
1523076-42-7 (5-(4-chloro-3-methylphenyl)pentan-2-one) 関連製品
- 1848867-70-8(1-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-3-fluoropropan-2-ol)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)
- 2229273-70-3(2-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}prop-2-en-1-amine)
- 677749-53-0(6-chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-8-fluoro-4(1H)-quinolinone)
- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)
- 1172889-70-1(1-Piperidinepropanimidamide, acetate (1:2))
- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
